

An In-depth Technical Guide to the Spectroscopic Data of 6-lododiosmin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-lododiosmin	
Cat. No.:	B601674	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-lododiosmin is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside commonly used in the pharmaceutical industry for its venotonic and anti-inflammatory properties. As an impurity or a synthetic intermediate, the thorough characterization of **6-lododiosmin** is crucial for quality control and drug development processes. This technical guide provides a detailed overview of the expected spectroscopic data for **6-lododiosmin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra specifically for **6-lododiosmin**, this guide presents predicted data based on the known structure of the molecule and available spectral data for the parent compound, diosmin.

Molecular Structure

6-lododiosmin shares the same core structure as diosmin, with the addition of an iodine atom at the 6-position of the chromen-4-one ring.

Molecular Formula: C28H31IO15[1][2]

Molecular Weight: 734.44 g/mol [1][2]

CAS Number: 1431536-92-3[1][2]

Spectroscopic Data

While specific experimental spectra for **6-lododiosmin** are not readily available in the public domain, the following tables summarize the expected quantitative data based on the analysis of diosmin and the known effects of iodine substitution on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **6-lododiosmin** are presented below. The predictions are based on the reported values for diosmin, with adjustments for the inductive and anisotropic effects of the iodine substituent on the A-ring.

Table 1: Predicted ¹H NMR Spectral Data for **6-lododiosmin** (in DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~12.9	S	1H	5-OH	Expected to be similar to diosmin.
~7.5 - 7.6	m	2H	H-2', H-6'	Aromatic protons of the B-ring.
~7.0	d	1H	H-5'	Aromatic proton of the B-ring.
~6.9	S	1H	H-3	Olefinic proton of the C-ring.
~6.5	S	1H	H-8	Aromatic proton of the A-ring. Shift may be slightly affected by the adjacent iodine.
~5.1	d	1H	H-1" (Glc)	Anomeric proton of glucose.
~4.6	d	1H	H-1''' (Rha)	Anomeric proton of rhamnose.
~3.8	s	3H	4'-OCH₃	Methoxy group protons.
~3.1 - 4.0	m	-	Sugar Protons	Complex multiplet for the remaining glucose and rhamnose protons.
~1.1	d	ЗН	CH₃ (Rha)	Methyl group of rhamnose.

Table 2: Predicted ¹³C NMR Spectral Data for **6-lododiosmin** (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Notes
~182	C-4	Carbonyl carbon.
~164	C-2	
~162	C-7	_
~161	C-5	_
~157	C-9	_
~151	C-4'	_
~149	C-3'	_
~123	C-1'	_
~118	C-6'	_
~113	C-5'	_
~112	C-2'	_
~106	C-10	_
~103	C-3	_
~100	C-1" (Glc)	Anomeric carbon of glucose.
~100	C-1''' (Rha)	Anomeric carbon of rhamnose.
~95	C-8	
~80-90	C-6	Significant upfield shift expected due to the heavy atom effect of iodine.
~70 - 77	Sugar Carbons	Glucose and rhamnose carbons.
~66	C-6" (Glc)	
~56	4'-OCH₃	Methoxy carbon.
~18	CH₃ (Rha)	Methyl carbon of rhamnose.

Infrared (IR) Spectroscopy

The IR spectrum of **6-lododiosmin** is expected to be very similar to that of diosmin, with characteristic absorptions for the hydroxyl, carbonyl, aromatic, and glycosidic linkages. The C-I stretch is expected to appear in the fingerprint region at a low wavenumber.

Table 3: Predicted FT-IR Spectral Data for 6-lododiosmin

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretching (phenolic and sugar hydroxyls)[3]
2850 - 3000	Medium	C-H stretching (aromatic and aliphatic)[3]
~1660	Strong	C=O stretching (conjugated ketone)[3]
1500 - 1610	Medium-Strong	C=C stretching (aromatic rings)[3]
1000 - 1300	Strong	C-O stretching (ethers, phenols, alcohols) and C-O-C (glycosidic bonds)[3]
500 - 600	Weak-Medium	C-I stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **6-lododiosmin**, the molecular ion peak and characteristic fragmentation patterns are predicted below.

Table 4: Predicted Mass Spectrometry Data for **6-lododiosmin**

m/z	lon	Notes
734.0708	[M]+ or [M+H]+	Molecular ion or protonated molecular ion (depending on ionization technique). The exact mass is calculated for C ₂₈ H ₃₁ IO ₁₅ .
608	[M - I]+	Loss of the iodine atom.
463	[M - Rhamnosyl - Glucosyl]+	Loss of the complete sugar moiety (rutinose).
301	[Aglycone - I]+	Diosmetin fragment after loss of iodine.
127	[1]+	Iodine cation, a characteristic fragment for iodine-containing compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for a flavonoid glycoside like **6-lododiosmin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

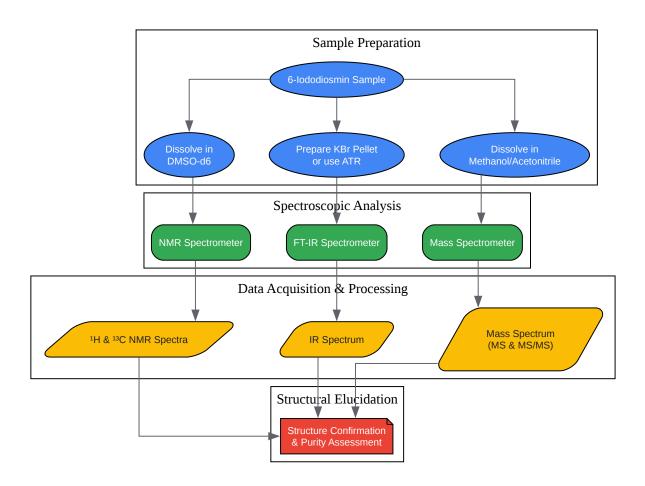
- Sample Preparation: Dissolve approximately 5-10 mg of **6-lododiosmin** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of flavonoids in this solvent.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a constant temperature, typically 298 K.
 - Use a standard single-pulse experiment.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
- Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A longer acquisition time and a higher number of scans will be necessary compared to ¹H
 NMR due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of 6-lododiosmin (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.

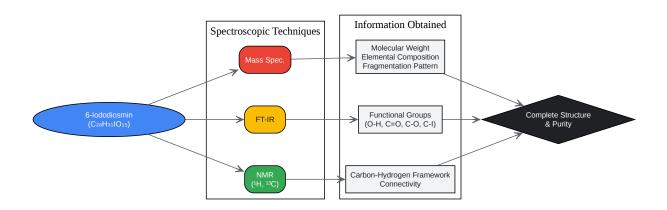
- The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of 6-lododiosmin in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass measurements.
- Acquisition:
 - Introduce the sample into the ion source.
 - o Optimize the ionization source parameters to achieve a stable signal for the molecular ion.
 - Acquire the mass spectrum in the appropriate mass range.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Diagrams

Experimental Workflow for Spectroscopic Analysis



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 6-lododiosmin.

Logical Relationship of Spectroscopic Techniques

Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 6-lodo Diosmin | C28H31IO15 | CID 71749478 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Quantitative Determination of Diosmin in Tablets by Infrared and Raman Spectroscopy [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 6-Iododiosmin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601674#spectroscopic-data-for-6-iododiosmin-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com